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For Immediate Release

SHANGHAI, China – November 21, 2025 – This guide provides a comprehensive performance

comparison of GFH018, a novel small molecule inhibitor of the Transforming Growth Factor-β

(TGF-β) type I receptor (TGF-βR1), against other published data for similar agents in its class.

Designed for researchers, scientists, and drug development professionals, this document

summarizes key quantitative data, details experimental protocols from pivotal clinical trials, and

visualizes the underlying biological pathways and study designs.

GFH018 targets the TGF-β signaling pathway, a critical regulator of tumor growth, metastasis,

and immune suppression.[1] By inhibiting TGF-βR1, also known as activin receptor-like kinase

5 (ALK5), GFH018 aims to block downstream signaling, thereby reactivating the anti-tumor

immune response and inhibiting tumor progression.[1][2] This guide benchmarks GFH018
against two other prominent TGF-βR1 inhibitors, Galunisertib and Vactosertib, providing a

comparative landscape of their clinical performance.

Performance Data Summary
The following tables summarize the key efficacy and safety findings from clinical trials of

GFH018, Galunisertib, and Vactosertib.

Table 1: Efficacy of GFH018 in Clinical Trials
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Clinical
Trial (NCT
ID)

Therapy Indication
Overall
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median
Progressio
n-Free
Survival
(PFS)

Phase I

(NCT050512

41)[3]

GFH018

Monotherapy

Advanced

Solid Tumors
-

25.0% (at 85

mg BID)
-

Phase Ib/II

(NCT049142

86)[4]

GFH018 +

Toripalimab

(anti-PD-1)

Recurrent/Me

tastatic

Nasopharyng

eal

Carcinoma

(R/M NPC)

31.3% 50% 2.0 months

Phase Ib/II

(NCT049142

86)[4]

GFH018 +

Toripalimab

(anti-PD-1)

R/M NPC

(ICI-naïve)
47.1% 64.7% 9.0 months

Table 2: Efficacy of Galunisertib in Clinical Trials
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Clinical
Trial (NCT
ID)

Therapy Indication

Overall
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Phase 2

(NCT0124

6986)[5]

Galuniserti

b +

Sorafenib

Advanced

Hepatocell

ular

Carcinoma

(HCC)

4.5%

(Partial

Response)

51.1%

(PR+SD)
4.1 months

18.8

months

Phase Ib/II

(NCT0242

3343)[6]

Galuniserti

b +

Nivolumab

Non-Small

Cell Lung

Cancer

(NSCLC)

24%

(Partial

Response)

40%

(PR+SD)

5.26

months

11.99

months

Table 3: Efficacy of Vactosertib in Clinical Trials

Clinical
Trial (NCT
ID)

Therapy Indication

Overall
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Progressi
on-Free
Rate
(PFR)

Median
Progressi
on-Free
Survival
(PFS)

Phase Ib/II

(NCT0380

2084)[7]

Vactosertib

+ Imatinib

Desmoid

Tumors

25.9%

(Confirmed

Partial

Response)

96.3%
96.3% at

16 weeks
-

Phase I/II

(NCT0558

8648)

Vactosertib

Monothera

py

Recurrent/

Refractory

Osteosarco

ma

36.4% - - 1.9 months

Table 4: Safety Profile - Common Treatment-Related Adverse Events (TRAEs)
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Drug Clinical Trial
Most Common
TRAEs (Any Grade)

Grade ≥3 TRAEs

GFH018
Phase I Monotherapy

(NCT05051241)[3]

Proteinuria (26.0%),

AST increased

(18.0%), Anemia

(14.0%), ALT

increased (12.0%)

6.0% of patients

Phase Ib/II

Combination

(NCT04914286)[8]

Anaemia,

Hyponatraemia, Rash,

Fatigue

26.8% of patients

Galunisertib
Phase 2 Combination

with Sorafenib[5]

Fatigue (33.6%),

Anemia (25.5%),

Peripheral edema

(22.8%), Abdominal

pain (21.5%)

Neutropenia (2.7%),

Fatigue, Anemia,

Increased bilirubin,

Hypoalbuminemia,

Embolism (1.3%

each)

Vactosertib

Phase Ib/II

Combination with

Imatinib[7]

Myalgia (37%),

Anemia (37%),

Nausea (33.3%)

Neutropenia (22.2%),

Anemia (18.5%)

Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the structure of the clinical trials, the

following diagrams have been generated using Graphviz.

TGF-β Ligand TGF-βRII
Binds

TGF-βRI (ALK5)
Recruits & Phosphorylates

SMAD2/3Phosphorylates

p-SMAD2/3

GFH018 / Galunisertib / Vactosertib
Inhibits

SMAD Complex

Binds

SMAD4

Nucleus Gene Transcription
(Tumor Progression, Immunosuppression)
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Click to download full resolution via product page

TGF-β signaling pathway and the point of inhibition by GFH018 and its alternatives.

Patient Screening
(Advanced Solid Tumors, Failed Standard of Care)

Enrollment (N=50)

Dose Escalation (Modified 3+3 Design)
5mg to 85mg BID

Treatment Cycle (28 days)
14 days on, 14 days off

Primary & Secondary Endpoints

Safety & Tolerability (MTD) Pharmacokinetics Preliminary Efficacy (RECIST 1.1)

Click to download full resolution via product page

Experimental workflow for the Phase I monotherapy trial of GFH018 (NCT05051241).
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Patient Screening
(Recurrent/Metastatic Nasopharyngeal Carcinoma)

Enrollment (N=46)

Phase Ib: Dose Escalation
GFH018 (40mg or 80mg BID) + Toripalimab (3mg/kg Q2W)

Phase II: Dose Expansion
GFH018 (80mg BID) + Toripalimab (3mg/kg Q2W)

Determine RP2D

Treatment Cycle (28 days)

Primary & Secondary Endpoints

ORR (Primary) PFS, DoR, Safety

Click to download full resolution via product page

Experimental workflow for the Phase Ib/II trial of GFH018 with Toripalimab (NCT04914286).

Detailed Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12384867?utm_src=pdf-body-img
https://www.benchchem.com/product/b12384867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GFH018 Phase I Monotherapy Trial (NCT05051241) This was a first-in-human, open-label,

non-randomized, dose-escalation and expansion study.[9][10] Fifty adult patients with

advanced solid tumors who had failed standard of care were enrolled.[10] The study utilized a

modified 3+3 dose escalation design with eight dose levels of GFH018, from 5 mg to 85 mg,

administered orally twice daily (BID) for 14 days followed by a 14-day rest period in a 28-day

cycle.[10] The primary objectives were to evaluate the safety, tolerability, and determine the

maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[9] Secondary

objectives included assessing the pharmacokinetic profile and preliminary anti-tumor efficacy

based on RECIST 1.1 criteria.[10]

GFH018 Phase Ib/II Combination Trial (NCT04914286) This open-label, multicenter study

evaluated GFH018 in combination with the anti-PD-1 antibody toripalimab in patients with

advanced solid tumors, including a cohort of 46 patients with recurrent/metastatic

nasopharyngeal carcinoma (R/M NPC).[1][4] In the Phase Ib dose-escalation portion, patients

received GFH018 at 40 mg or 80 mg BID for 14 days on/14 days off, combined with toripalimab

at 3 mg/kg intravenously every two weeks.[4] The Phase II expansion part used the

recommended Phase II dose of GFH018 (80 mg BID).[4] The primary endpoint was the

Objective Response Rate (ORR), with secondary endpoints including Progression-Free

Survival (PFS), Duration of Response (DoR), and safety.[4]

Galunisertib Phase 2 Combination Trial with Sorafenib (NCT01246986) This open-label,

multicenter Phase 2 study assessed the combination of galunisertib and sorafenib in 47

patients with advanced hepatocellular carcinoma (HCC) who had not received prior systemic

therapy.[5][11] Patients received sorafenib 400 mg BID continuously.[5] Galunisertib was

administered orally at 80 mg or 150 mg BID for 14 days of a 28-day cycle.[5] The primary

objectives included time-to-tumor progression (TTP), with secondary objectives of overall

survival (OS), response rate, and safety.[5]

Vactosertib Phase Ib/II Combination Trial with Imatinib (NCT03802084) This was an

investigator-initiated, open-label, multicenter Phase Ib/II trial in patients with desmoid tumors

not amenable to local therapies or with disease progression.[7] The study evaluated the safety

and efficacy of vactosertib in combination with imatinib.[7] In the Phase Ib portion, a standard

3+3 dose-escalation design was used to determine the recommended Phase II dose of

vactosertib (100 mg or 200 mg BID, 5 days on/2 days off) in combination with a fixed dose of
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imatinib (400 mg daily).[7][12] The primary endpoint for the Phase II part was the progression-

free rate at 16 weeks.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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